2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)

Catalog No.
S13048499
CAS No.
209908-49-6
M.F
C28H12N2O4S2
M. Wt
504.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole...

CAS Number

209908-49-6

Product Name

2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)

IUPAC Name

2-[4-(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)phenyl]benzo[f][1,3]benzothiazole-4,9-dione

Molecular Formula

C28H12N2O4S2

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C28H12N2O4S2/c31-21-15-5-1-3-7-17(15)23(33)25-19(21)29-27(35-25)13-9-11-14(12-10-13)28-30-20-22(32)16-6-2-4-8-18(16)24(34)26(20)36-28/h1-12H

InChI Key

SVCQGBUIPVBTRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=C(C=C4)C5=NC6=C(S5)C(=O)C7=CC=CC=C7C6=O

The compound 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) is a complex organic molecule characterized by its unique structure that includes a phenylene group and two naphtho[2,3-d][1,3]thiazole-4,9-dione moieties. This structure contributes to its potential applications in various fields, particularly in pharmaceuticals and materials science. The naphtho[2,3-d][1,3]thiazole-4,9-dione part of the molecule is known for its fluorescent properties and ability to interact with biological systems.

The chemical behavior of 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) can be attributed to the reactive sites present in its structure. The naphtho[2,3-d][1,3]thiazole-4,9-dione units can undergo various reactions such as:

  • Electrophilic substitutions: Due to the electron-rich nature of the naphthalene rings.
  • Nucleophilic additions: Particularly at the carbonyl groups of the dione functionality.
  • Photo

Compounds containing the naphtho[2,3-d][1,3]thiazole-4,9-dione framework have been studied for their biological activities. Research indicates that these compounds can exhibit:

  • Antimicrobial properties: Effective against various bacterial strains including Staphylococcus species .
  • Anticancer activity: Due to their ability to intercalate with DNA and inhibit topoisomerases.
  • Fluorescent properties: Useful in biological imaging and as probes in cellular studies.

The biological activity of 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) specifically has not been extensively documented but is likely to parallel these findings.

The synthesis of 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the naphtho[2,3-d][1,3]thiazole-4,9-dione units via condensation reactions involving appropriate thiazole precursors and naphthalene derivatives.
  • Coupling reactions to link the two naphtho[2,3-d][1,3]thiazole units through a phenylene bridge. This may involve palladium-catalyzed cross-coupling methods or other coupling strategies.

These methods allow for the precise control over the synthesis process and yield high-purity products suitable for further applications.

The unique properties of 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) lend it to several applications:

  • Fluorescent probes: Useful in biological imaging due to their strong fluorescent emission.
  • Materials science: Potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their electronic properties.
  • Pharmaceutical development: As a scaffold for designing new drugs targeting specific biological pathways.

Interaction studies involving 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) focus on its binding affinity with biomolecules such as proteins and nucleic acids. These studies are crucial for understanding:

  • Mechanisms of action: How the compound interacts at a molecular level with biological targets.
  • Toxicity profiles: Evaluating safety and efficacy in potential therapeutic applications.

Such studies are essential for advancing this compound into practical use in medicine and biotechnology.

Several compounds share structural similarities with 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione). Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
Naphtho[1,2-d]thiazoleThiazole ring fused with naphthaleneExhibits different fluorescence characteristics
Naphtho[2,3-b]furanFuran instead of thiazoleDifferent reactivity patterns due to furan's electron density
Naphthoquinone derivativesContains quinone functionalityKnown for strong oxidizing properties

The uniqueness of 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) lies in its dual naphtho[2,3-d][1,3]thiazole moieties linked by a phenylene group which enhances its electronic properties and potential biological interactions compared to these similar compounds.

XLogP3

6.5

Hydrogen Bond Acceptor Count

8

Exact Mass

504.02384922 g/mol

Monoisotopic Mass

504.02384922 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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